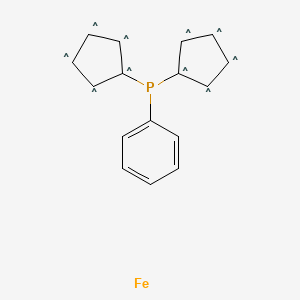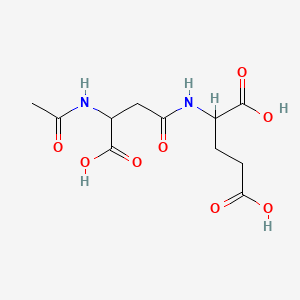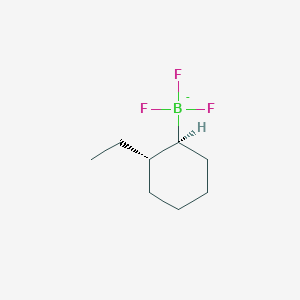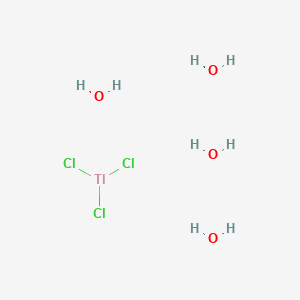
Fmoc-Phe-OH-13C9,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Phe-OH-13C9,15N, también conocido como N-(9-Fluorenylmetoxilcarbonil)-L-fenilalanina-13C9,15N, es un derivado de aminoácido marcado. Es un compuesto en el que el aminoácido fenilalanina está marcado con isótopos de carbono-13 y nitrógeno-15. Este marcado lo hace particularmente útil en diversas aplicaciones de investigación científica, especialmente en los campos de la química y la biología .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Fmoc-Phe-OH-13C9,15N normalmente implica la incorporación de isótopos de carbono-13 y nitrógeno-15 en la molécula de fenilalanina. El proceso comienza con la síntesis de fenilalanina marcada, seguida de la protección del grupo amino utilizando el grupo fluorenylmetoxilcarbonil (Fmoc). Las condiciones de reacción a menudo implican el uso de disolventes orgánicos y catalizadores para facilitar la incorporación de los isótopos .
Métodos de producción industrial
La producción industrial de this compound implica la síntesis a gran escala utilizando métodos similares a los utilizados en los laboratorios, pero optimizados para obtener mayores rendimientos y pureza. El proceso incluye el uso de equipos especializados para manejar compuestos marcados isotópicamente y garantizar la seguridad y la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
Fmoc-Phe-OH-13C9,15N experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: El grupo Fmoc se puede sustituir por otros grupos protectores o grupos funcionales en condiciones apropiadas
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y reactivos de sustitución como el ácido trifluoroacético. Las reacciones normalmente se llevan a cabo a temperaturas y pH controlados para garantizar los resultados deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados de la fenilalanina, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
Fmoc-Phe-OH-13C9,15N tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Utilizado en la síntesis de péptidos y como trazador en diversas reacciones químicas.
Biología: Empleado en estudios que involucran la estructura y función de las proteínas, así como el marcado metabólico.
Medicina: Utilizado en el desarrollo de fármacos y estudios farmacocinéticos para rastrear la distribución y el metabolismo de los fármacos.
Industria: Aplicado en la producción de compuestos marcados para fines de investigación y desarrollo .
Mecanismo De Acción
El mecanismo de acción de Fmoc-Phe-OH-13C9,15N implica su incorporación en péptidos y proteínas durante la síntesis. Los isótopos marcados permiten a los investigadores rastrear el comportamiento y las interacciones del compuesto dentro de los sistemas biológicos. Los objetivos moleculares y las vías involucradas dependen de la aplicación específica y del sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos similares
- Fmoc-Lys(Boc)-OH-13C6,15N2
- Fmoc-Leu-OH-13C6,15N
- Fmoc-Ile-OH-13C6,15N
- Fmoc-Val-OH-13C5,15N
- Fmoc-Arg(Pbf)-OH-13C6,15N4
- Fmoc-Gly-OH-15N
- Fmoc-Pro-OH-13C5,15N
Singularidad
Fmoc-Phe-OH-13C9,15N es único debido a su marcado específico con isótopos de carbono-13 y nitrógeno-15, lo que lo hace particularmente útil para estudios detallados que involucran resonancia magnética nuclear (RMN) y espectrometría de masas. Su estructura y marcado proporcionan ventajas distintas en el seguimiento y análisis de procesos bioquímicos .
Propiedades
Fórmula molecular |
C24H21NO4 |
|---|---|
Peso molecular |
397.35 g/mol |
Nombre IUPAC |
(2S)-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i1+1,2+1,3+1,8+1,9+1,14+1,16+1,22+1,23+1,25+1 |
Clave InChI |
SJVFAHZPLIXNDH-XAMSWMGVSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][13C@@H]([13CH2][13C]4=[13CH][13CH]=[13CH][13CH]=[13CH]4)[13C](=O)O |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)








![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)


